molecular formula C24H16O6 B14247603 4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid CAS No. 188691-33-0

4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid

Cat. No.: B14247603
CAS No.: 188691-33-0
M. Wt: 400.4 g/mol
InChI Key: OXWNXFOGUGBOIB-UHFFFAOYSA-N
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Description

4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid is an organic compound characterized by its unique structure, which includes a naphthalene core linked to two benzoic acid moieties through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid typically involves the reaction of naphthalene-1,5-diol with 4-bromobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the naphthalene-1,5-diol attack the bromine atoms of the 4-bromobenzoic acid, forming the ether linkages .

Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking interactions. These interactions can influence various molecular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: The unique structure of 4,4’-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid, with its specific substitution pattern and ether linkages, provides distinct electronic and steric properties that can be exploited in various applications. Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for further research .

Properties

CAS No.

188691-33-0

Molecular Formula

C24H16O6

Molecular Weight

400.4 g/mol

IUPAC Name

4-[5-(4-carboxyphenoxy)naphthalen-1-yl]oxybenzoic acid

InChI

InChI=1S/C24H16O6/c25-23(26)15-7-11-17(12-8-15)29-21-5-1-3-19-20(21)4-2-6-22(19)30-18-13-9-16(10-14-18)24(27)28/h1-14H,(H,25,26)(H,27,28)

InChI Key

OXWNXFOGUGBOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)C(=O)O)C(=C1)OC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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